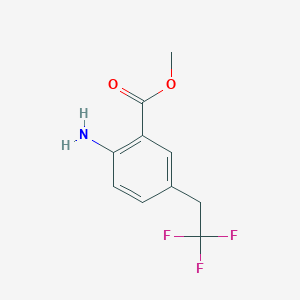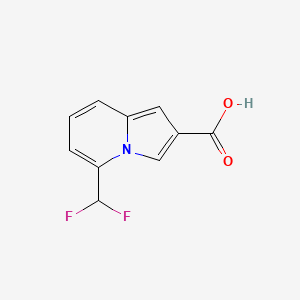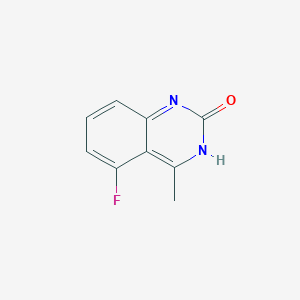![molecular formula C12H13NO2S B13928668 Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
Propyl 2-(benzo[D]thiazol-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(benzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(benzo[D]thiazol-2-YL)acetate typically involves the condensation of 2-aminobenzothiazole with propyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(benzo[D]thiazol-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Scientific Research Applications
Propyl 2-(benzo[D]thiazol-2-YL)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propyl 2-(benzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets. For instance, in its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[D]thiazol-2-YL)acetic acid
- Ethyl 2-(benzo[D]thiazol-2-YL)acetate
- Methyl 2-(benzo[D]thiazol-2-YL)acetate
Uniqueness
Propyl 2-(benzo[D]thiazol-2-YL)acetate is unique due to its propyl ester group, which enhances its lipophilicity and potentially improves its bioavailability compared to other similar compounds. This structural feature may contribute to its superior biological activity and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
propyl 2-(1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C12H13NO2S/c1-2-7-15-12(14)8-11-13-9-5-3-4-6-10(9)16-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
DQZKQNPQMLNQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
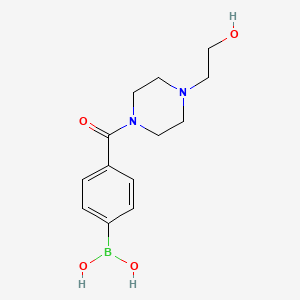
![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)

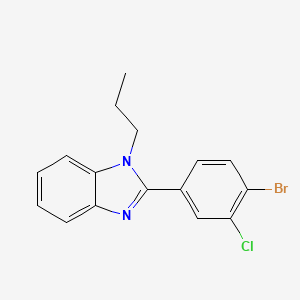

![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)
![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)
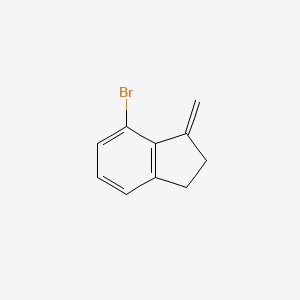
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
